Iodotributylstannane
Overview
Description
Iodotributylstannane (ITBS) is an organostannane compound composed of an iodine atom attached to three butyl groups and one stannane group. It is an important reagent in organic synthesis, particularly in the synthesis of organometallic compounds. ITBS has been used in a variety of applications, ranging from pharmaceuticals to materials science.
Scientific Research Applications
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Materials Science
- Application : Iodine clocks offer untapped opportunities in materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .
- Method : The dynamic removal of iodine from these systems can have important consequences for their reaction dynamics . The changes in iodine concentration can be associated with changes in pH and redox potential .
- Results : The relevance of iodine sequestration for iodine clocks can lead to great opportunities for materials-oriented applications .
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Ethnobotany
- Application : Ethnobotany Research and Applications is a journal devoted to the rapid dissemination of current research in any areas related to Ethnobiology .
- Method : The journal seeks manuscripts that are novel, integrative and written in ways that are accessible to a wide audience .
- Results : This includes an array of disciplines (Biological and Social Sciences) concerned particularly with theoretical questions in the field of Ethnobiology that leads to practical applications .
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Organic Chemistry
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Peptide Applications
- Application : Peptides have found their places in biochemistry, molecular biology, and immunology . They are used in studies regarding polypeptides, peptide hormones, hormone analogues, cross-reacting antibody preparation, and design of novel enzymes .
- Method : Peptides are relatively easy to synthesize and can be readily characterized . They can be manipulated in order to obtain large levels of gene expression, gene silencing, and even tumor targeting .
- Results : The routine synthesis of large polypeptides or small proteins of 30-100 amino acids has enhanced peptide applications . They have yielded billions of USDs and are expected to be beneficial for human therapeutics, diagnostics, treatments, as well as nanotechnology, food safety and food quality .
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Oxidation Reactions with Iodine(V)-Based Oxidants
- Application : Various iodine (V) reagents including IBX and DMP have been used as oxidants in organic synthesis either in stoichiometric or in catalytic amounts .
- Method : Hypervalent iodine reagents are potential oxidants due to their excellent oxidizing and electrophilic properties . They are non-toxic, easy to handle, high reactivity and stability, combined with good site selectivity and broad applicability in several synthetic transformations .
- Results : The application of these reagents has been successfully expanded to organocatalysis, C−H bond functionalization, stereoselective synthesis and photochemical reactions .
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Novel Hypervalent Iodine(III/V) Oxidant
- Application : The reaction of o-nitroiodobenzene and mCPBA in acetic acid was found to afford a novel hypervalent iodine compound .
- Method : The nitro groups at the ortho phenyl positions were found to be crucial in stabilizing this uncommon structure .
- Results : This novel hypervalent iodine(III/V) oxidant is proved to be effective in realizing the oxidation reactions .
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Biomedical Applications of Multi-Walled Carbon Nanotubes (MWCNTs)
- Application : MWCNTs have become a possible new choice in variable disciplines such as gene therapy, bioengineering, cancer treatment and nanotechnology applications in devices, and optics .
- Method : MWCNTs are more durable and possess high electrical and thermal conductivity along with some of the significant unique physico-chemical characteristics . As the manufacturing and usage of MWCNTs rises, the likelihood of exposure to MWCNTs, whether directly or indirectly, is higher in the general population .
- Results : Available data demonstrates unequivocally that nanotubes may, in some circumstances, pass membrane barriers and enter the organ which may lead to adverse consequences such as inflammatory and fibrotic responses .
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Hypervalent Iodine(III)‐Catalysed Enantioselective α‐Acetoxylation
- Application : The synthesis of enantioenriched α-oxygenated carbonyl compounds represents a highly relevant transformation mediated by hypervalent iodine chemistry .
- Method : Their synthetic applications include alkene functionalisations, oxidations of sulfides, phenolic oxidations and rearrangement reactions .
- Results : This novel hypervalent iodine(III/V) oxidant is proved to be effective in realizing the oxidation reactions .
properties
IUPAC Name |
tributyl(iodo)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.HI.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHVXVNXTMIXOL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ISn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223653 | |
Record name | Stannane, iodotributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iodotributylstannane | |
CAS RN |
7342-47-4 | |
Record name | Tributyltin iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7342-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannane, iodotributyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, iodotributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyltin iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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